1,9-Dimethylguanine is a methylated derivative of guanine, a fundamental nucleobase in nucleic acids. Its chemical formula is C₇H₉N₅O, with a molecular weight of approximately 179.18 g/mol. The structure consists of a guanine base with two methyl groups attached at the 1 and 9 positions of the purine ring. This compound is significant in the study of nucleic acid chemistry and has implications in understanding mutagenesis and carcinogenesis.
1,9-Dimethylguanine is known for its role as a model compound for studying DNA alkylation effects. It can mimic natural nucleobases during DNA replication and repair processes. Its presence in DNA can lead to mutations due to mispairing during replication, contributing to mutagenesis and potentially carcinogenesis. Studies indicate that the compound can affect cellular mechanisms by influencing gene expression and protein synthesis .
Several methods exist for synthesizing 1,9-dimethylguanine:
1,9-Dimethylguanine has several applications in research and industry:
Research on 1,9-dimethylguanine has revealed its interactions with various biomolecules:
1,9-Dimethylguanine shares structural similarities with several other alkylated guanines. Here are some notable comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Guanine | C5H5N5O | Natural nucleobase; no alkyl groups |
| O6-Methylguanine | C6H8N4O | Methyl group at O6; known mutagen |
| 1-Methylguanine | C6H7N5O | Methyl group at position 1; less studied |
| 7-Methylguanine | C6H7N5O | Methyl group at position 7; affects base pairing |
| 1,7-Dimethylguanine | C7H9N5O | Two methyl groups at positions 1 and 7 |
1,9-Dimethylguanine is unique due to its specific methyl substitutions that influence its chemical reactivity and biological activity differently compared to other methylated guanines. Its dual methylation pattern affects its interaction with enzymes and nucleic acids, making it a valuable compound for understanding DNA dynamics.